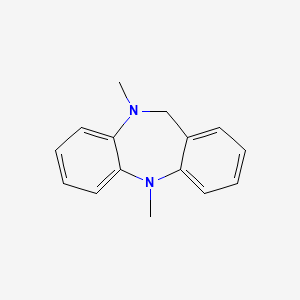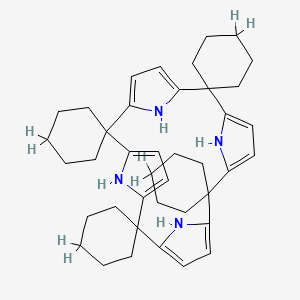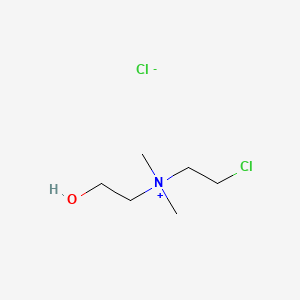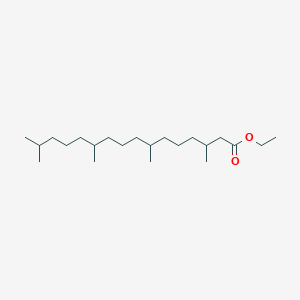
Butyl 2-chloroacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2-chloroacrylate is an organic compound with the molecular formula C7H11ClO2. It is a colorless liquid that is used in various industrial applications. This compound is known for its reactivity and is often used as a monomer in the production of polymers.
準備方法
Synthetic Routes and Reaction Conditions
Butyl 2-chloroacrylate can be synthesized through the esterification of 2-chloroacrylic acid with butanol. The reaction typically requires an acid catalyst such as sulfuric acid to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of polymerization inhibitors such as hydroquinone is common to prevent unwanted polymerization during production and storage.
化学反応の分析
Types of Reactions
Butyl 2-chloroacrylate undergoes various chemical reactions, including:
Addition Reactions: The double bond in the acrylate group is reactive and can participate in addition reactions with nucleophiles and electrophiles.
Polymerization: This compound readily polymerizes to form poly(this compound), which is used in coatings and adhesives.
Substitution Reactions: The chlorine atom in the molecule can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Addition Reactions: Common reagents include hydrogen halides (e.g., HCl) and other electrophiles. These reactions typically occur under mild conditions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to start the polymerization process.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to replace the chlorine atom. These reactions often require a base to facilitate the substitution.
Major Products Formed
Poly(this compound): Used in coatings, adhesives, and sealants.
Substituted Derivatives: Various derivatives can be formed depending on the nucleophile used in substitution reactions.
科学的研究の応用
Butyl 2-chloroacrylate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Biology: The compound can be used to modify surfaces of biomaterials to improve their biocompatibility.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
作用機序
The mechanism of action of butyl 2-chloroacrylate primarily involves its reactivity as a monomer. The double bond in the acrylate group allows it to undergo polymerization, forming long chains of poly(this compound). This polymerization process is initiated by free radicals, which can be generated using initiators such as AIBN or benzoyl peroxide. The chlorine atom in the molecule also makes it reactive towards nucleophiles, allowing for the formation of various derivatives.
類似化合物との比較
Similar Compounds
Butyl acrylate: Similar in structure but lacks the chlorine atom. It is used in similar applications but has different reactivity.
Methyl 2-chloroacrylate: Similar in structure but has a methyl group instead of a butyl group. It is used in the synthesis of different polymers.
Ethyl 2-chloroacrylate: Similar in structure but has an ethyl group instead of a butyl group. It is used in various chemical syntheses.
Uniqueness
Butyl 2-chloroacrylate is unique due to the presence of both the butyl group and the chlorine atom. This combination gives it specific reactivity and properties that are not found in other similar compounds. The chlorine atom makes it more reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives. The butyl group provides hydrophobic properties, making it useful in applications where water resistance is important.
特性
CAS番号 |
13401-85-9 |
|---|---|
分子式 |
C7H11ClO2 |
分子量 |
162.61 g/mol |
IUPAC名 |
butyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C7H11ClO2/c1-3-4-5-10-7(9)6(2)8/h2-5H2,1H3 |
InChIキー |
JJFAJTXZGDAWTR-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C(=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)




![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)


![Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13740902.png)
![[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate](/img/structure/B13740906.png)


